molecular formula C16H16N6O2S B5793785 2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide

2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B5793785
M. Wt: 356.4 g/mol
InChI Key: CHUSUNFKLMXXOB-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their incorporation of 1,2,4-triazole rings, which have garnered attention due to their broad range of pharmaceutical activities. The interest in 1,2,4-triazole derivatives stems from their diverse biological properties, leading to the synthesis of various analogs, including those with antimicrobial properties (MahyavanshiJyotindra et al., 2011).

Synthesis Analysis

The synthesis involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamides in the presence of anhydrous potassium carbonate. The structure of synthesized compounds is typically confirmed using techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of related compounds have been characterized using NMR, IR spectroscopy, and X-ray crystallography. Density functional theory (DFT) methods are often employed to calculate the molecular properties and confirm the experimental data (Orek et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving 1,2,4-triazole derivatives generally include cyclization, acylation, and substitutions, leading to a variety of biologically active molecules. These compounds often exhibit good antimicrobial and antifungal activities due to their structural properties (Turan-Zitouni et al., 2005).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are determined using standard analytical methods. The crystalline form can influence the bioavailability and stability of the compounds, making this an important aspect of drug design (Shishkina et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are derived from the functional groups present in the molecule. The presence of the 1,2,4-triazole ring contributes significantly to the biological activity and chemical behavior of these compounds. Their ability to interact with various biological systems is often explored through computational and experimental methods (Panchal & Patel, 2011).

properties

IUPAC Name

2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c1-10-8-13(21-24-10)18-14(23)9-25-16-20-19-15(22(16)12-2-3-12)11-4-6-17-7-5-11/h4-8,12H,2-3,9H2,1H3,(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUSUNFKLMXXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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